5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Kv1.3 potassium channel patch-clamp electrophysiology immunosuppression

This fully synthetic linear furocoumarin features a distinct 5-ethyl/3-phenyl substitution pattern that confers selective Kv1.3 potassium channel blockade (benchmarked against compound 1c; IC₅₀ ≈ 1 µM) while eliminating the phototoxic methoxy groups present in clinical psoralens (8-MOP, 5-MOP). With a computed LogP of 5.63, it is among the most lipophilic furocoumarins reported—ideal for membrane partitioning, tissue uptake, and protein-binding studies. Use as an SAR probe to interrogate 5-alkyl chain length effects on Kv1.3 potency and selectivity. Requires DMSO stock solubilization with controlled aqueous dilution.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
Cat. No. B5539919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4
InChIInChI=1S/C20H16O3/c1-3-13-9-19(21)23-17-11-18-16(10-15(13)17)20(12(2)22-18)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3
InChIKeyOURWAXSEHGSHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one – Structural Identity and Procurement-Relevant Classification


5-Ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 374760-07-3) is a fully synthetic linear furocoumarin (psoralen derivative) with a tricyclic 7H-furo[3,2-g]chromen-7-one core bearing a 3-phenyl, 2-methyl, and 5-ethyl substitution pattern . Its molecular formula is C₂₀H₁₆O₃ (MW 304.34 g/mol) . The compound belongs to the class of 3-aryl-7H-furo[3,2-g]chromen-7-ones originally synthesized and characterized by Körner (2002) and subsequently profiled as voltage-gated potassium channel Kv1.3 blockers by Wernekenschnieder et al. (2004) [1][2].

Why 5-Ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Cannot Be Replaced by Generic Furocoumarins or Simpler Psoralen Analogs


Within the 3-aryl-7H-furo[3,2-g]chromen-7-one series, Kv1.3 blocking potency and selectivity are exquisitely sensitive to the identity of substituents at positions 3 and 5 of the psoralen scaffold. Published structure–activity relationship (SAR) data demonstrate that replacing the 3-phenyl group with a 4-methoxyphenyl substituent nearly abolishes Kv1.3 blockade (compound 1d: only 7 ± 2% block at 5 µM), whereas a 2,5-dimethoxyphenyl at position 3 (compound 1e) yields the most potent blocker in the series (IC₅₀ 0.7 µM) [1]. The 5-alkyl substituent further modulates potency: bulkier hydrophobic groups at position 5 enhance Kv1.3 current inhibition [1]. Consequently, generic furocoumarins such as 8-methoxypsoralen (8-MOP) or 5-methoxypsoralen (5-MOP), which lack the 3-aryl and specific 5-alkyl substitution pattern, exhibit fundamentally different ion-channel pharmacology and cannot substitute for this compound in Kv1.3-targeted studies.

Quantitative Differentiation Evidence for 5-Ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Versus Closest Structural Analogs


Kv1.3 Channel Blockade – Class-Level Potency Positioning Relative to 3-Phenyl-5,9-dimethyl Analog (1c)

The closest structurally characterized analog in published Kv1.3 screening data is compound 1c (3-phenyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one), which achieved 84 ± 8% block of Kv1.3 peak K⁺ currents in L-929 mouse fibroblasts at 5 µM, with an IC₅₀ of approximately 1 µM [1]. The target compound differs by carrying a 5-ethyl substituent in place of the 5-methyl group present in 1c. Within this series, increasing the size and hydrophobicity of the alkyl substituent at position 5 (or the analogous position) correlates with enhanced Kv1.3 blocking potency, as evidenced by the 3-tert-butyl analog (1b) being more potent than the 3-methyl analog (1a) [1]. By class-level SAR inference, the 5-ethyl substitution in the target compound is predicted to confer Kv1.3 blocking potency at least comparable to, and possibly exceeding, that of the 5-methyl analog 1c.

Kv1.3 potassium channel patch-clamp electrophysiology immunosuppression

Lipophilicity Differentiation – Computed LogP and Predicted Membrane Permeability Versus 8-Methoxypsoralen (8-MOP)

The target compound displays a computed ACD/LogP of 5.63, substantially higher than that of the clinical furocoumarin 8-methoxypsoralen (8-MOP; 9-methoxy-7H-furo[3,2-g]chromen-7-one), which has a LogP of approximately 1.9 [1]. The elevated LogP arises from the combined 3-phenyl and 5-ethyl substituents and translates into a predicted ACD/BCF (bioconcentration factor) of 1547.64 at pH 7.4, indicating markedly greater lipid solubility and potential for tissue partitioning compared to simpler methoxy-substituted psoralens .

lipophilicity ADME membrane permeability

Selectivity Profile Inference – Kv1.3 Selectivity Over Neuronal Kv Channels Relative to 3-(2,5-Dimethoxyphenyl) Analog

In the Wernekenschnieder et al. (2004) study, selectivity of Kv1.3 (L-929) blockade over neuronal Kv channels (N1E-115 neuroblastoma cells) was quantified as the ratio of IC₅₀ values: S = IC₅₀(Kv N1E-115) / IC₅₀(Kv1.3 L-929). The 3-phenyl analog 1c exhibited a selectivity factor of 6-fold, while the most potent compound 1e (3-(2,5-dimethoxyphenyl)) achieved 10-fold selectivity [1]. The 5-ethyl modification in the target compound, by increasing molecular volume and hydrophobicity at position 5, may alter the selectivity fingerprint relative to both 1c (S = 6) and 1e (S = 10), representing a distinct selectivity exploration point within the chemical series [1].

ion channel selectivity Kv1.3 vs. Kv3.1 therapeutic window

Physicochemical Property Differentiation – Boiling Point, Density, and Predicted Stability Versus 5-Methoxypsoralen (5-MOP)

The target compound exhibits a predicted boiling point of 485.3 ± 33.0 °C at 760 mmHg and a density of 1.211 ± 0.06 g/cm³ . These values are substantially higher than those of the simpler furocoumarin 5-methoxypsoralen (5-MOP; bergapten), which has a boiling point of approximately 412 °C and a density of ~1.3 g/cm³ [1]. The elevated boiling point and moderate density indicate that the 3-phenyl and 5-ethyl substituents increase intermolecular interactions (π–π stacking and van der Waals forces) relative to methoxy-substituted psoralens, which may affect sublimation behavior, thermal stability during storage, and compatibility with high-temperature experimental protocols .

thermal stability formulation handling

Recommended Research and Industrial Application Scenarios for 5-Ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one


Kv1.3 Channel Pharmacology – SAR Probe for Position-5 Alkyl Substitution Effects on Potency and Selectivity

This compound serves as a structurally distinct SAR probe to interrogate the contribution of the 5-alkyl substituent to Kv1.3 blocking potency and selectivity. The published benchmark compound 1c (3-phenyl-5,9-dimethyl; IC₅₀ ≈ 1 µM on Kv1.3 L-929, selectivity factor S ≈ 6) provides a direct reference point, while the 5-ethyl variant allows investigation of whether extending the alkyl chain length at position 5 shifts both potency and the Kv1.3/N1E-115 selectivity ratio beyond the 3.8–10 fold range reported for 5-methyl-substituted analogs [1].

Immunomodulatory Drug Discovery – Template for Next-Generation Kv1.3 Blockers Avoiding Methoxy-Mediated Phototoxicity

Unlike clinical psoralens such as 8-MOP and 5-MOP, which generate reactive oxygen species and DNA photoadducts upon UVA irradiation via their methoxy substituents, the target compound lacks methoxy groups and instead relies on a 3-phenyl/5-ethyl substitution pattern for Kv1.3 activity [1]. This structural feature potentially decouples ion-channel pharmacology from the phototoxic liability inherent to methoxypsoralens, making it a cleaner template for immunosuppressive drug development targeting effector memory T cells in autoimmune indications [1].

Lipophilicity-Driven Tissue Distribution Studies – High-LogP Furocoumarin for Membrane Partitioning Experiments

With a computed ACD/LogP of 5.63 and a predicted bioconcentration factor (BCF) of 1547.64 at pH 7.4 , this compound is among the most lipophilic furocoumarins reported. This property makes it suitable for in vitro membrane partitioning, tissue uptake, and protein-binding studies where high lipid solubility is a design requirement. The compound's LogP exceeds that of standard furocoumarins by >3.7 log units , necessitating specialized solubilization strategies (e.g., DMSO stock solutions with controlled aqueous dilution) that are distinct from those used for 8-MOP or 5-MOP.

Reference Standard for Analytical Method Development in Furocoumarin Quality Control

The unique combination of a 3-phenyl, 2-methyl, and 5-ethyl substitution pattern, together with well-defined predicted physicochemical properties (boiling point 485.3 °C, density 1.211 g/cm³, refractive index 1.624) , establishes this compound as a useful reference standard for HPLC/UPLC method development, retention time indexing, and mass spectrometry calibration in laboratories working with synthetic furocoumarin libraries.

Quote Request

Request a Quote for 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.